molecular formula C23H46O B3061239 2-Tricosanone CAS No. 7320-54-9

2-Tricosanone

Cat. No.: B3061239
CAS No.: 7320-54-9
M. Wt: 338.6 g/mol
InChI Key: HMGAHRPPRPQDAS-UHFFFAOYSA-N
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Description

2-Tricosanone is a long-chain ketone with the molecular formula C23H46O. It is a naturally occurring compound found in various plant and animal species.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tricosanone can be synthesized through the oxidation of tricosane. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods: In industrial settings, this compound is often produced via the ketonization of lauric acid. This process involves the conversion of lauric acid to 1this compound, followed by hydrodeoxygenation to produce n-tricosane .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form carboxylic acids.

    Reduction: It can be reduced to form secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Grignard reagents or organolithium compounds in dry ether.

Major Products Formed:

    Oxidation: Tricosanoic acid.

    Reduction: 2-Tricosanol.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

2-Tricosanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the production of long-chain hydrocarbons.

    Biology: Studied for its role in the metabolic pathways of certain organisms.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of bio-lubricants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tricosanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. The carbonyl group in this compound is particularly reactive, allowing it to participate in various biochemical reactions .

Comparison with Similar Compounds

    Tricosanoic acid: A fatty acid with a similar carbon chain length but with a carboxylic acid functional group instead of a ketone.

    2-Pentadecanone: A shorter-chain ketone with similar chemical properties but different applications.

Uniqueness: 2-Tricosanone is unique due to its long carbon chain and ketone functional group, which confer specific chemical reactivity and physical properties. This makes it particularly useful in the synthesis of long-chain hydrocarbons and bio-lubricants .

Properties

IUPAC Name

tricosan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)24/h3-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGAHRPPRPQDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993923
Record name Tricosan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7320-54-9
Record name 2-Tricosanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7320-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tricosanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricosan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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